molecular formula C12H13NO4 B1353573 1-Cbz-azetidine-3-carboxylic acid CAS No. 97628-92-7

1-Cbz-azetidine-3-carboxylic acid

Cat. No. B1353573
CAS RN: 97628-92-7
M. Wt: 235.24 g/mol
InChI Key: PVJPBKZGIUAESY-UHFFFAOYSA-N
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Description

1-Cbz-azetidine-3-carboxylic acid, also known as PUN28927, is a non-cleavable ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs) and is also an alkyl chain-based PROTAC linker .


Synthesis Analysis

The synthesis of 1-Cbz-azetidine-3-carboxylic acid involves its use as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs). It is also used as an alkyl chain-based PROTAC linker .


Molecular Structure Analysis

The molecular formula of 1-Cbz-azetidine-3-carboxylic acid is C12H13NO4 . The InChI representation is InChI=1S/C12H13NO4/c14-11(15)10-6-13(7-10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) .


Chemical Reactions Analysis

The major reactive species of 1-Cbz-azetidine-3-carboxylic acid in vivo is Lys676 of long chain acyl-CoA synthetase-1 (ACSL1) .


Physical And Chemical Properties Analysis

The molecular weight of 1-Cbz-azetidine-3-carboxylic acid is 235.24 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Chemical Synthesis and Drug Discovery 1-Cbz-azetidine-3-carboxylic acid plays a pivotal role in the synthesis of structurally complex and pharmacologically significant compounds. The protective N-Cbz (carbamate) group enhances reactivity and stabilizes intermediates during the synthesis of 3,3-diarylazetidines, which can be further derivatized into drug-like compounds. These azetidines access underexplored chemical spaces, making them invaluable in drug discovery for their unique pharmacological profiles (Denis et al., 2018).

Synthetic Building Blocks Protected 3-haloazetidines, derived from 1-Cbz-azetidine-3-carboxylic acid, serve as versatile intermediates for the preparation of azetidine-3-carboxylic acid derivatives. These compounds are crucial for generating a diverse array of high-value synthetic building blocks, facilitating the rapid development of novel molecules for further pharmaceutical evaluation (Ji et al., 2018).

Peptide Synthesis and Protein Engineering The synthesis of non-natural azetidine-based amino acids, which include 1-Cbz-azetidine-3-carboxylic acid derivatives, provides new avenues for peptide synthesis and protein engineering. These amino acids introduce conformational constraints and novel physicochemical properties into peptides and proteins, potentially enhancing their stability, activity, and specificity. The ability to incorporate these azetidine-based building blocks into peptides offers promising strategies for the design of new therapeutic peptides and the study of protein function (Reiners et al., 2020).

Energy Transfer Catalysis 1-Cbz-azetidine-3-carboxylic acid derivatives are employed in energy transfer photocatalysis to generate azetidines, showcasing the utility of these compounds in innovative synthetic methodologies. The use of gold complexes as photocatalysts in reactions with these azetidine derivatives highlights their importance in the development of novel catalytic processes, contributing to the field of green chemistry and sustainable synthesis (Guillet et al., 2023).

Safety And Hazards

1-Cbz-azetidine-3-carboxylic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust and to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

Azetidines, including 1-Cbz-azetidine-3-carboxylic acid, represent an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

1-phenylmethoxycarbonylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)10-6-13(7-10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJPBKZGIUAESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450952
Record name 1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid
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Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cbz-azetidine-3-carboxylic acid

CAS RN

97628-92-7
Record name 1-Benzyloxycarbonylazetidine-3-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid
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Record name 1-[(benzyloxy)carbonyl]azetidine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

To azetidine-3-carboxylic acid (49.5 mmol, 5 g) in dioxane (150 ml), water (150 ml) and triethylamine (54.4 mmol, 7.58 ml) was added N-(benzyloxycarbonyloxy)succinimide (51.9 mmol, 12.94 g) and stirred at room temperature for half an hour. The reaction mixture was quenched with water and 30 ml of 2N hydrochloric acid and extracted three times with dichloromethane. The organic layers were combined, filtered through a phase separation filter and concentrated in vacuo. The residue was dissolved in dichloromethane and extracted three times with aqueous saturated sodium hydrogencarbonate solution. The aqueous layers were combined, acidified with 2N hydrochloric acid and extracted three times with dichloromethane. The organic layers were combined, washed with brine, filtered through a phase separation filter and concentrated in vacuo to give 1-(benzyloxycarbonyl)azetidine-3-carboxylic acid (10.27 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.58 mL
Type
reactant
Reaction Step One
Quantity
12.94 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To the solution of azetidine-3-carboxylic acid (1 g, 10 mmol) of tetrahydrofuran/water (50 ml:50 ml) was added NaHCO3 (2.05 g, 25 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added dropwise at 0° C. The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure and adjusted to pH=2, extracted with ethyl acetate. The residue was dried in vacuum. 2.4 g of crude 1-(benzyloxycarbonyl)azetidine-3-carboxylic acid was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 500 mg (4.95 mmol) azetidine-3-carboxylic acid was added 10 mL dioxane and 10 mL H2O and the solution cooled to 0° C. 1.38 g (10 mmol) potassium carbonate was added followed by 0.78 mL (11 mmol) benzylchloroformate, and the reaction stirred at room temperature for 18 hours. The mixture was acidified with 25 mL 1 M HCl, extracted with DCM (2×20 mL), the combined organic layers dried over Na2SO4. After filtration the solvent was evaporated to give the desired product which was used in the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

3-Azetidinecarboxylic acid (4.0 g, 39.6 mmol) was dissolved in 1N sodium hydroxide solution (40 mL) and cooled to 0° C. Benzyl chloroformate (5.9 mL, 41 mmol) was added followed by further 1N sodium hydroxide solution (41 mL) dropwise. The mixture was stirred vigorously for 16 hrs then made acidic with 2N hydrochloric acid. This suspension was extracted with dichloromethane (2×100 mL) and the extracts dried over MgSO4. Concentration yielded the title compound (9.3 g, 39.6 mmol, 100%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
41 mL
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods V

Procedure details

To a solution of azetidine-3-carboxylic acid (5.00 g, 49.5 mmol) in dioxane (325 ml) were added 1N sodium hydroxide (124 ml, 124 mmol) and benzyl chloroformate (8.44 ml, 59.3 mmol). The reaction was allowed to stir for 18 h. The reaction was diluted with 3N HCl until pH 2 was obtained. The product was extracted with EtOAc (2×), washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The crude material was purified via flash chromatography (silica, 0-70% methanol (0.5% acetic acid)/dichloromethane) to yield 1-[(benzyloxy)carbonyl]azetidine-3-carboxylic acid as a yellow oil (73%). 1H NMR (400 MHz, CD3OD) δ 7.37-7.26 (m, 5H), 5.08 (s, 2H), 4.18 (m, 2H), 4.11 (br s, 2H), 3.44 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Quantity
8.44 mL
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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